molecular formula C13H14N4 B13799051 2-Methyl-4-(phenylazo)-1,3-benzenediamine CAS No. 84434-42-4

2-Methyl-4-(phenylazo)-1,3-benzenediamine

Katalognummer: B13799051
CAS-Nummer: 84434-42-4
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: CAGBLWRDOQVQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(phenylazo)-1,3-benzenediamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in dyeing processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylazo)-1,3-benzenediamine typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the diazotization of 2-methyl-1,3-benzenediamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(phenylazo)-1,3-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(phenylazo)-1,3-benzenediamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(phenylazo)-1,3-benzenediamine primarily involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems to form amines, which can then interact with various enzymes and proteins. The exact molecular targets and pathways depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4-(p-nitrophenylazo)-1,3-benzenediamine: Similar structure but with a nitro group, leading to different chemical properties and applications.

    4-(Phenylazo)-1,3-benzenediamine: Lacks the methyl group, which affects its reactivity and applications.

    2-Methyl-4-(phenylazo)aniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

2-Methyl-4-(phenylazo)-1,3-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methyl and azo groups makes it particularly useful in dyeing applications and as a versatile reagent in organic synthesis.

Eigenschaften

CAS-Nummer

84434-42-4

Molekularformel

C13H14N4

Molekulargewicht

226.28 g/mol

IUPAC-Name

2-methyl-4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C13H14N4/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3

InChI-Schlüssel

CAGBLWRDOQVQDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.